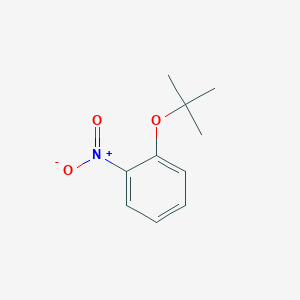
1-(tert-Butoxy)-2-nitrobenzene
Overview
Description
1-(tert-Butoxy)-2-nitrobenzene is an organic compound that features a nitro group and a tert-butoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(tert-Butoxy)-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(tert-butoxy)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to facilitate the direct introduction of tert-butoxy groups into aromatic compounds, providing a sustainable and scalable method for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxy)-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Potassium tert-butoxide in the presence of suitable electrophiles.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 1-(tert-Butoxy)-2-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives of the benzene ring.
Scientific Research Applications
1-(tert-Butoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving the modification of biomolecules.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(tert-Butoxy)-2-nitrobenzene involves its ability to undergo various chemical reactions due to the presence of the nitro and tert-butoxy groups. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butoxy)-4-nitrobenzene
- 1-(tert-Butoxy)-3-nitrobenzene
- 1-(tert-Butoxy)-2-methylbenzene
Uniqueness
1-(tert-Butoxy)-2-nitrobenzene is unique due to the specific positioning of the nitro and tert-butoxy groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and stability in various chemical processes .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-9-7-5-4-6-8(9)11(12)13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHYLJDIYZVNQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451257 | |
| Record name | Benzene, 1-(1,1-dimethylethoxy)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83747-12-0 | |
| Record name | Benzene, 1-(1,1-dimethylethoxy)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


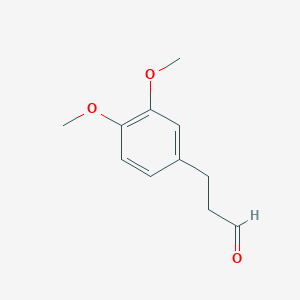
![Acetamide, N-[2-fluoro-4-(trifluoromethyl)phenyl]-](/img/structure/B1610219.png)
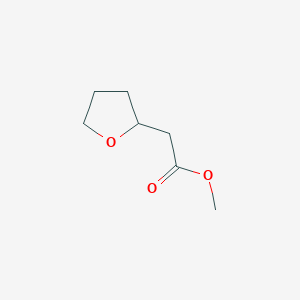
![[(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B1610222.png)
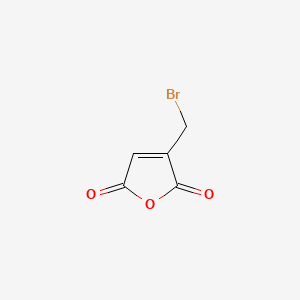
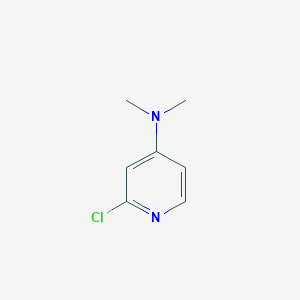
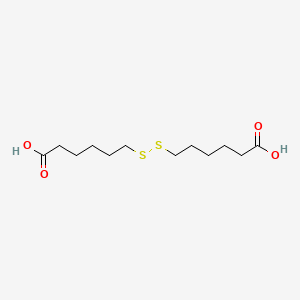

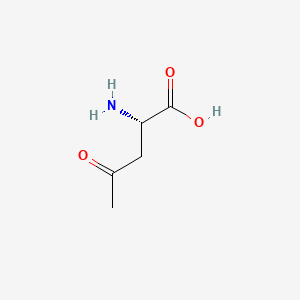


![Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1610232.png)
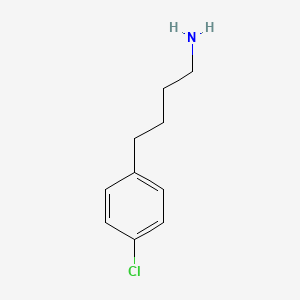
![7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1610238.png)
